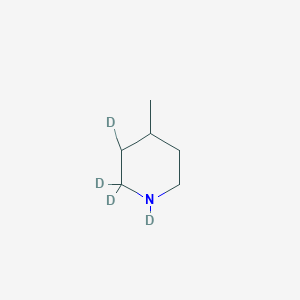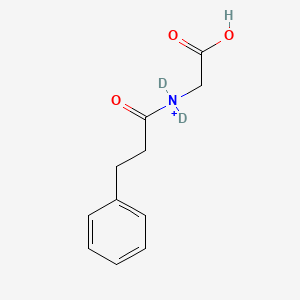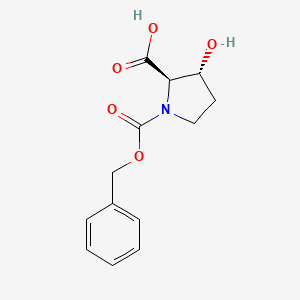
tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate is not fully understood. However, it has been proposed that this compound may act by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, it has been suggested that this compound may act by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant activity and has shown potential as a neuroprotective agent. Additionally, this compound has been studied for its potential use in the treatment of cancer and has shown promising results in inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate in lab experiments is its ability to form stable complexes with various drugs, making it a potential drug delivery system. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate. One area of research is the development of new synthesis methods that may improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to explore the potential toxicity of this compound and its safety for use in various applications.
Méthodes De Synthèse
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-chloro-3-oxopropyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate as a white solid.
Applications De Recherche Scientifique
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate has potential applications in various scientific fields. It has been studied for its antimicrobial activity and has shown promising results against various bacteria and fungi. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Propriétés
Numéro CAS |
1206185-14-9 |
|---|---|
Nom du produit |
tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate |
Formule moléculaire |
C12H21ClN2O3 |
Poids moléculaire |
276.75974 |
Synonymes |
tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






